Span(R) 20

Catalog No.
S543598
CAS No.
1338-39-2
M.F
C18H34O6
M. Wt
346.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Span(R) 20

CAS Number

1338-39-2

Product Name

Span(R) 20

IUPAC Name

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15?,17+,18+/m0/s1

InChI Key

LWZFANDGMFTDAV-BURFUSLBSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Solubility

Soluble in DMSO

Synonyms

Sorbitan monolaurate; Arlacel 20; Arlacel-20; Arlacel20; Emasol L 10; Emasol L-10; Emasol L10; L 250; L-250; L250;

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

Description

The exact mass of the compound Span(R) 20 is 346.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
  • Enhancing Delivery of Drugs and Cosmetics

    Span (R) 20 disrupts the skin's barrier function, allowing for increased absorption of topically applied drugs and cosmetic ingredients. Studies have investigated its effectiveness in enhancing the penetration of various drugs, including antifungals, anti-inflammatory agents, and vitamins [].

    • A study published in "International Journal of Pharmaceutics" compared the effects of Span (R) 20 with other penetration enhancers on the absorption of different lipophilic compounds (substances that dissolve in fat). The findings suggest Span (R) 20 can be a suitable penetration enhancer for compounds with varying lipophilicities [].

Molecular Structure Analysis

The molecular structure of Span(R) 20 consists of a hydrophilic (water-loving) sorbitol headgroup linked to a hydrophobic (water-hating) lauric acid tail by an ester bond []. This amphiphilic nature allows Span(R) 20 to interact with both water and oil-based substances, making it an effective emulsifier and dispersing agent [].


Chemical Reactions Analysis

The specific reactions involving Span(R) 20 in scientific research are primarily focused on its interactions with other compounds. Due to its emulsifying properties, Span(R) 20 is often used to improve the solubility and bioavailability of poorly water-soluble drugs in studies. For instance, one study investigated the use of Span(R) 20 to enhance the oral bioavailability of the antifungal drug Itraconazole.


Physical And Chemical Properties Analysis

  • Melting Point: The specific melting point of Span(R) 20 can vary depending on the source, but it generally falls within the range of 24-27°C [].
  • Boiling Point: Span(R) 20 decomposes before reaching a boiling point [].
  • Solubility: Span(R) 20 is practically insoluble in water but can be dispersed. It is miscible with various alcohols like ethanol and methanol [].
  • Stability: Span(R) 20 should be stored below 30°C to maintain stability [].

The mechanism of action of Span(R) 20 revolves around its ability to reduce the interfacial tension between oil and water. This allows Span(R) 20 molecules to arrange themselves at the interface, creating a barrier that prevents oil and water droplets from merging. This facilitates the formation of stable emulsions or dispersions []. In drug delivery research, Span(R) 20 can improve drug absorption by promoting the dispersion of the drug particles in a liquid dosage form.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; OtherSolid

XLogP3

3.7

Exact Mass

346.2355

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6W9PS8B71J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 337 of 347 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1338-39-2
5959-89-7
8028-02-2

Wikipedia

Sorbitan monolaurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Sorbitan, monododecanoate: ACTIVE

Dates

Modify: 2023-08-15
1: Badawi AM, Fahmy AA, Mohamed KA, Noor El-Din MR, Riad MG. The effect of different ethoxylations for sorbitan monolaurate on enhancing simultaneous saccharification and fermentation (SSF) of wheat straw to ethanol. Appl Biochem Biotechnol. 2012 Jan;166(1):22-35. doi: 10.1007/s12010-011-9400-2. Epub 2011 Oct 8. PubMed PMID: 21984384.
2: Xi Y, Seyoum H, Liu MC. Role of SULT-mediated sulfation in the biotransformation of 2-butoxyethanol and sorbitan monolaurate: A study using zebrafish SULTs. Aquat Toxicol. 2016 Aug;177:19-21. doi: 10.1016/j.aquatox.2016.05.006. Epub 2016 May 11. PubMed PMID: 27218426.
3: HARRIS RS, SHERMAN H, JETTER WW. Nutritional and pathological effects of sorbitan monolaurate, polyoxyethylene sorbitan monolaurate and polyoxyethylene monolaurate when fed to hamsters. Arch Biochem Biophys. 1951 Dec;34(2):259-65. PubMed PMID: 14904060.
4: Khan MI, Madni A, Peltonen L. Development and in-vitro characterization of sorbitan monolaurate and poloxamer 184 based niosomes for oral delivery of diacerein. Eur J Pharm Sci. 2016 Dec 1;95:88-95. doi: 10.1016/j.ejps.2016.09.002. Epub 2016 Sep 4. PubMed PMID: 27600819.
5: HARRIS RS, SHERMAN H, JETTER WW. Nutritional and pathological effects of sorbitan monolaurate, polyoxyethylene sorbitan monolaurate, polyoxyethylene monolaurate, and polyoxyethylene monostearate when fed to rats. Arch Biochem Biophys. 1951 Dec;34(2):249-58. PubMed PMID: 14904059.
6: Eskandani M, Hamishehkar H, Ezzati Nazhad Dolatabadi J. Cyto/Genotoxicity study of polyoxyethylene (20) sorbitan monolaurate (tween 20). DNA Cell Biol. 2013 Sep;32(9):498-503. doi: 10.1089/dna.2013.2059. Epub 2013 Jul 11. PubMed PMID: 23844597; PubMed Central PMCID: PMC3752516.
7: Brandner JD. The composition of NF-defined emulsifiers: sorbitan monolaurate, monopalmitate, monostearate, monooleate, polysorbate 20, polysorbate 40, polysorbate 60, and polysorbate 80. Drug Dev Ind Pharm. 1998 Nov;24(11):1049-54. PubMed PMID: 9876559.
8: Eckard AD, Muthukumarappan K, Gibbons W. Modeling of pretreatment condition of extrusion-pretreated prairie cordgrass and corn stover with poly (oxyethylen)20 sorbitan monolaurate. Appl Biochem Biotechnol. 2012 May;167(2):377-93. doi: 10.1007/s12010-012-9698-4. Epub 2012 May 3. PubMed PMID: 22552806.
9: Cater BR, Butterworth KR, Gaunt IF, Hooson J, Grasso P, Gangolli SD. Short-term toxicity study of sorbitan monolaurate (Span 20) in rats. Food Cosmet Toxicol. 1978 Dec;16(6):519-26. PubMed PMID: 730078.
10: Cherepova N, Veljanov D. Effect of sorbitan monolaurate polyoxyalkylene (Tween 20) on the ultrastructure of some bacteria. Cytobios. 1994;80(322):179-85. PubMed PMID: 7539732.
11: Korhonen M, Hirvonen J, Peltonen L, Antikainen O, Yrjänäinen L, Yliruusi J. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams. Int J Pharm. 2004 Jan 9;269(1):227-39. PubMed PMID: 14698594.
12: Finn OA, Forsyth A. Contact dermatitis due to sorbitan monolaurate. Contact Dermatitis. 1975 Oct;1(5):318. PubMed PMID: 139255.
13: Karande P, Jain A, Arora A, Ho MJ, Mitragotri S. Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate. Eur J Pharm Sci. 2007 May;31(1):1-7. Epub 2007 Feb 2. PubMed PMID: 17368869.
14: Korhonen M, Lehtonen J, Hellen L, Hirvonen J, Yliruusi J. Rheological properties of three component creams containing sorbitan monoesters as surfactants. Int J Pharm. 2002 Oct 24;247(1-2):103-14. PubMed PMID: 12429489.
15: Wu J, Li N, Zheng L, Li X, Gao Y, Inoue T. Aggregation behavior of polyoxyethylene (20) sorbitan monolaurate (tween 20) in imidazolium based ionic liquids. Langmuir. 2008 Sep 2;24(17):9314-22. doi: 10.1021/la801358z. Epub 2008 Jul 29. PubMed PMID: 18666756.
16: WISSLER RW, BETHARD WF, BARKER P, MORI HD. Effects of polyoxyethylene sorbitan monolaurate (tween 20) upon gastrointestinal iron absorption in hamsters. Proc Soc Exp Biol Med. 1954 May;86(1):170-7. PubMed PMID: 13177622.
17: MOSER B, ULLMANN E, DHAMIJA OP. [THE DISTRIBUTION BEHAVIOR OF PHENOL IN MIXTURES OF WATER AND ORGANIC SOLVENTS IN THE PRESENCE OF POLYETHYLENEGLYCOL SORBITAN MONOLAURATE (TWEEN 20). 8. ON THE EFFECT OF ADJUVANT SUBSTANCES IN THE PREPARATION OF DRUGS]. Arch Pharm Ber Dtsch Pharm Ges. 1963 Nov;296:730-6. German. PubMed PMID: 14208587.
18: Mohammad A, Bhawani SA. Silica thin-layer chromatographic studies of surfactants with mixed aqueous-organic eluents containing thiourea: simultaneous separation of co-existing cetyltrimethylammonium bromide, dodecyltrimethylammonium bromide, and polyoxyethylene (20) sorbitan monolaurate. J Chromatogr Sci. 2008 Apr;46(4):298-303. PubMed PMID: 18402719.
19: Peltonen L, Hirvonen J, Yliruusi J. The Effect of Temperature on Sorbitan Surfactant Monolayers. J Colloid Interface Sci. 2001 Jul 1;239(1):134-138. PubMed PMID: 11397057.
20: Calderó G, García-Celma MJ, Solans C. Formation of polymeric nano-emulsions by a low-energy method and their use for nanoparticle preparation. J Colloid Interface Sci. 2011 Jan 15;353(2):406-11. doi: 10.1016/j.jcis.2010.09.073. Epub 2010 Sep 29. PubMed PMID: 20971472.

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